Introduction: The Indene Scaffold in Modern Chemistry
Introduction: The Indene Scaffold in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 2-methyl-4-phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in both medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties make it a versatile building block for a range of applications, from ligands in organometallic catalysis to the core of biologically active molecules.[1][3] Substituted indenes, in particular, offer a rich playground for chemical exploration, allowing for the fine-tuning of properties for specific functions. This guide focuses on a specific derivative, 2-methyl-4-phenyl-1H-indene , providing a comprehensive overview of its chemical properties, synthesis, and characterization for professionals engaged in advanced chemical research.
Molecular Structure and Physicochemical Properties
2-methyl-4-phenyl-1H-indene (CAS No. 159531-97-2) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₄ and a molecular weight of 206.29 g/mol .[4][5] The structure features a phenyl group at the C4 position of the indene core and a methyl group at the C2 position of the five-membered ring. This substitution pattern significantly influences its steric and electronic landscape.
Caption: Structure of 2-methyl-4-phenyl-1H-indene with IUPAC numbering.
The calculated properties provide initial insights into its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [5] |
| Molecular Weight | 206.29 g/mol | [4] |
| CAS Number | 159531-97-2 | [5] |
| XLogP3-AA (Lipophilicity) | 4.3 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Physical Form | Liquid or Solid or Semi-solid | [4] |
| Storage Temperature | Room temperature, inert atmosphere | [4] |
The high XLogP3 value suggests significant lipophilicity, indicating good solubility in nonpolar organic solvents and poor solubility in aqueous media. The single rotatable bond between the indene core and the phenyl group allows for some conformational flexibility, which can be relevant in receptor binding or materials science applications.
Synthesis Strategies: A Modern Approach
The synthesis of specifically substituted indenes has evolved significantly, moving away from harsh classical methods towards more controlled and versatile transition-metal-catalyzed reactions.[6] A highly effective and modular strategy for preparing compounds like 2-methyl-4-phenyl-1H-indene involves a sequential Palladium-catalyzed Suzuki coupling and Ruthenium-catalyzed Ring-Closing Metathesis (RCM).[7][8] This approach offers excellent control over substituent placement and high functional group tolerance.
Caption: Sequential Suzuki Coupling and RCM workflow for indene synthesis.
Causality in Experimental Design
-
Choice of Starting Material: Readily available substituted phenols serve as cost-effective and versatile starting points.[7] The phenolic hydroxyl group is easily converted into a triflate, an excellent leaving group for Palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: This reaction is chosen for its robustness and exceptional functional group tolerance, allowing for the reliable formation of the C-C bond that builds the diene backbone required for the subsequent cyclization step.[8] The use of a vinyl boronic ester containing the desired methyl group at the appropriate position ensures the correct substitution pattern in the final product.
-
Ring-Closing Metathesis (RCM): RCM, catalyzed by Grubbs-type ruthenium catalysts, is an unparalleled method for forming the five-membered ring of the indene core from a diene precursor. Its efficiency under mild conditions and predictability make it superior to classical intramolecular Friedel-Crafts or condensation reactions, which often require harsh acidic conditions and may lead to side products.[6][7]
Experimental Protocol: Synthesis of 2-methyl-4-phenyl-1H-indene
(This protocol is a representative methodology adapted from established procedures for substituted indenes.[7][8])
Part A: Synthesis of the Diene Intermediate via Suzuki Coupling
-
Triflation: To a solution of 4-phenylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add pyridine (1.5 equiv). Stir for 10 minutes.
-
Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the aryl triflate. Purify by flash chromatography if necessary.
-
Coupling: To a Schlenk tube, add the aryl triflate (1.0 equiv), the appropriate methyl-substituted vinyl boronic pinacol ester (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (10 mol %), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the tube with argon. Add a deoxygenated mixture of dioxane and water (4:1).
-
Seal the tube and heat the mixture at 120 °C for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure diene intermediate.
Part B: Synthesis of 2-methyl-4-phenyl-1H-indene via RCM
-
Cyclization: Dissolve the diene intermediate (1.0 equiv) in anhydrous, deoxygenated DCM under an argon atmosphere.
-
Add the nitro-Hoveyda–Grubbs second-generation catalyst ([Ru-2], 1.5 mol %).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes) to yield 2-methyl-4-phenyl-1H-indene as the final product.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Data
The following table outlines the anticipated chemical shifts (δ) in ppm. These predictions are based on the analysis of similar indene structures and general chemical shift principles.[9][10]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Aromatic H's (Phenyl) | 7.20 - 7.60 (m, 5H) | 127.0 - 129.0, ~141 (quat.) | Standard chemical shifts for a monosubstituted benzene ring. |
| Aromatic H's (Indene) | 7.00 - 7.30 (m, 3H) | 120.0 - 127.0, ~140-145 (quat.) | Aromatic protons on the fused benzene ring of the indene core. |
| Vinyl H (C1-H) | ~6.50 (s, 1H) | ~125.0 - 130.0 | The sole proton on the five-membered ring's double bond, adjacent to the methyl group. |
| Allylic CH₂ (C3-H₂) | ~3.30 (s, 2H) | ~38.0 | Methylene protons adjacent to both the aromatic ring and the double bond. |
| Methyl CH₃ | ~2.10 (s, 3H) | ~16.0 | Methyl group attached to the double bond. |
Note: Predicted spectra should be recorded in CDCl₃. Multiplicity is abbreviated as s (singlet) and m (multiplet).
Characterization Protocol
-
NMR Spectroscopy:
-
Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.
-
Use the combination of these experiments to unambiguously assign all proton and carbon signals, confirming the connectivity and substitution pattern.
-
-
Mass Spectrometry:
-
Analyze the sample using High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
The expected exact mass for [M+H]⁺ (C₁₆H₁₅⁺) is 207.1168 . Observation of this ion with high mass accuracy (< 5 ppm error) confirms the molecular formula.
-
Chemical Reactivity and Potential Applications
The reactivity of 2-methyl-4-phenyl-1H-indene is governed by the interplay of its structural features: the aromatic system, the reactive double bond in the five-membered ring, and the acidic allylic protons at the C1 position.
-
Deprotonation and Ligand Formation: The protons on the C1 methylene group are acidic and can be removed by a strong base (e.g., n-butyllithium) to form an indenyl anion. This anion is aromatic and highly nucleophilic, making it a valuable precursor for creating ligands for metallocene catalysts used in olefin polymerization.[1][11]
-
Electrophilic Addition: The C1-C2 double bond is susceptible to electrophilic addition reactions, though this can compete with reactions at the aromatic rings.
-
Hydrogenation: The double bond can be selectively hydrogenated to form the corresponding 2-methyl-4-phenylindane, a saturated analog.[12]
-
Biological Activity: The indene scaffold is present in numerous biologically active compounds and approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[2][13] Derivatives of indene have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.[7][14] The specific substitution pattern of 2-methyl-4-phenyl-1H-indene makes it an attractive candidate for screening in drug discovery programs, particularly where lipophilic interactions with a target protein are desired.
Conclusion
2-methyl-4-phenyl-1H-indene represents a valuable molecular scaffold with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable through modern, high-yielding catalytic methods that allow for precise structural control. A thorough understanding of its physicochemical properties, spectroscopic signature, and inherent reactivity empowers researchers to effectively utilize this compound as a building block for designing next-generation catalysts, functional materials, and therapeutic agents.
References
-
Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. [Link][7]
-
ACS Publications. (n.d.). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry. Retrieved from [Link][8]
-
Tanimoto, H., et al. (2015). Synthesis of Substituted Indene Derivatives via Silver-catalyzed Annulative 1:1 Coupling of Secondary Benzyl Alcohols with Alkynes. Chemistry Letters. Retrieved from [Link][3]
-
Taylor & Francis Online. (n.d.). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link][15]
-
PMC. (2011). Synthetic approaches to multifunctional indenes. PubMed Central, NIH. Retrieved from [Link][1]
-
ACS Publications. (n.d.). Palladium(II)-Catalyzed Synthesis of Functionalized Indenes from o-Alkynylbenzylidene Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2017). Enantioselective N-Heterocyclic Carbene Catalyzed Synthesis of Functionalized Indenes. Organic Letters. Retrieved from [Link][12]
-
ACS Publications. (n.d.). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive compounds with indene as the core structure. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link][6]
-
PubChem. (n.d.). 2-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indene. National Institutes of Health. Retrieved from [Link]
-
PubMed. (1967). Indane and indene derivatives of biological interest. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active indene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biological molecules bearing (a) Indene and (b) Indanone skeletons. Retrieved from [Link][14]
-
MDPI. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link][13]
-
PubChem. (n.d.). 2-Methyl-4-phenylindene. National Institutes of Health. Retrieved from [Link][5]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. Retrieved from [Link][11]
-
Google Patents. (n.d.). CN101318887B - Method for preparing indene compounds. Retrieved from [10]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][9]
Sources
- 1. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Methyl-4-phenyl-1H-indene | 159531-97-2 [sigmaaldrich.com]
- 5. 2-Methyl-4-phenylindene | C16H14 | CID 11074559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indene synthesis [organic-chemistry.org]
- 7. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
